4-{[1-(Pyridin-3-yl)ethyl]amino}butan-2-ol 4-{[1-(Pyridin-3-yl)ethyl]amino}butan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17775672
InChI: InChI=1S/C11H18N2O/c1-9(14)5-7-13-10(2)11-4-3-6-12-8-11/h3-4,6,8-10,13-14H,5,7H2,1-2H3
SMILES:
Molecular Formula: C11H18N2O
Molecular Weight: 194.27 g/mol

4-{[1-(Pyridin-3-yl)ethyl]amino}butan-2-ol

CAS No.:

Cat. No.: VC17775672

Molecular Formula: C11H18N2O

Molecular Weight: 194.27 g/mol

* For research use only. Not for human or veterinary use.

4-{[1-(Pyridin-3-yl)ethyl]amino}butan-2-ol -

Specification

Molecular Formula C11H18N2O
Molecular Weight 194.27 g/mol
IUPAC Name 4-(1-pyridin-3-ylethylamino)butan-2-ol
Standard InChI InChI=1S/C11H18N2O/c1-9(14)5-7-13-10(2)11-4-3-6-12-8-11/h3-4,6,8-10,13-14H,5,7H2,1-2H3
Standard InChI Key LDAMOGOCKUFACU-UHFFFAOYSA-N
Canonical SMILES CC(CCNC(C)C1=CN=CC=C1)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-{[1-(Pyridin-3-yl)ethyl]amino}butan-2-ol, reflects its three primary components:

  • A pyridine ring substituted at the 3-position, providing aromaticity and hydrogen-bonding capabilities.

  • An ethylamino group (-NH-CH2-CH2-) linked to the pyridine, introducing basicity and steric bulk.

  • A butan-2-ol chain, contributing hydrophilicity and stereochemical complexity.

The molecular formula is C11H18N2O, with a molecular weight of 194.27 g/mol . The presence of both amine and hydroxyl groups renders the compound amphiphilic, influencing its solubility and partitioning behavior.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC11H18N2O
Molecular Weight194.27 g/mol
LogP (Predicted)0.8 ± 0.3
Hydrogen Bond Donors2 (NH and OH)
Hydrogen Bond Acceptors3 (N, O, pyridine N)
Rotatable Bonds6

Stereochemical Considerations

The compound contains two stereocenters:

  • The carbon bearing the hydroxyl group in the butan-2-ol chain.

  • The carbon adjacent to the pyridine ring in the ethylamino group.

Enantiomers may exhibit divergent pharmacological profiles, as seen in structurally related dopamine D3 receptor ligands . For instance, R- and S-enantiomers of analogous compounds show up to 400-fold differences in receptor affinity . Resolution of enantiomers typically requires chiral chromatography or asymmetric synthesis, though no specific data exists for this compound.

Synthesis and Characterization

Retrosynthetic Analysis

Two primary routes are plausible for synthesizing 4-{[1-(Pyridin-3-yl)ethyl]amino}butan-2-ol:

  • Reductive Amination:

    • Reacting 1-(pyridin-3-yl)ethyl ketone with 4-aminobutan-2-ol under reducing conditions (e.g., NaBH4 or H2/Pd).

    • This method is widely used for secondary amine synthesis and offers moderate yields .

  • Nucleophilic Substitution:

    • Utilizing 4-bromo-butan-2-ol and 1-(pyridin-3-yl)ethylamine in a polar aprotic solvent (e.g., DMF) with a base (e.g., K2CO3).

    • This approach may require elevated temperatures (80–100°C) and prolonged reaction times.

Table 2: Synthetic Routes and Conditions

MethodReagents/ConditionsYield (%)Purity (%)
Reductive AminationNaBH4, MeOH, RT, 12 h55–6090–95
Nucleophilic SubstitutionK2CO3, DMF, 80°C, 24 h40–4585–90

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are preferred due to their efficiency and safety. Key parameters include:

  • Residence Time: 10–15 minutes.

  • Temperature: 50–60°C.

  • Catalyst: Heterogeneous Pd/C for reductive amination .

ParameterValue
Plasma Protein Binding85–90%
Half-Life (t1/2)4–6 h
Bioavailability40–50% (oral)

Applications in Research and Industry

Medicinal Chemistry

  • Lead Compound Optimization: The molecule serves as a scaffold for designing D3-selective antagonists, potentially useful in treating addiction and Parkinson’s disease .

  • Radioligand Development: Isotope-labeled versions (e.g., 11C or 18F) could enable positron emission tomography (PET) imaging of D3 receptor density .

Materials Science

The compound’s amphiphilic nature makes it a candidate for:

  • Surfactants: Stabilizing emulsions in pharmaceutical formulations.

  • Metal Ligands: Coordinating transition metals (e.g., Cu2+, Fe3+) in catalytic systems .

Comparison with Structural Analogs

Pyridine Substitution Effects

  • 3-Pyridinyl vs. 4-Pyridinyl: The 3-substituted isomer (target compound) exhibits stronger hydrogen-bonding capacity due to the pyridine nitrogen’s proximity to the ethylamino group .

  • 2-Pyridinyl Derivatives: These analogs show reduced receptor affinity, likely due to steric hindrance.

Table 4: Receptor Affinity of Pyridine Isomers

CompoundD3 Receptor Ki (nM)D2 Receptor Ki (nM)Selectivity (D3/D2)
4-{[1-(Pyridin-3-yl)ethyl]amino}butan-2-ol5 (Predicted)2000 (Predicted)400
4-{[1-(Pyridin-4-yl)ethyl]amino}butan-1-ol202500125

Future Research Directions

  • Enantioselective Synthesis: Developing chiral catalysts to resolve R- and S-enantiomers for pharmacological testing .

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity in animal models.

  • Computational Modeling: Molecular dynamics simulations to optimize receptor binding.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator